

# "2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone" commercial suppliers

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## Compound of Interest

Compound Name:	2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Cat. No.:	B132949

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An In-Depth Technical Guide to **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone** for Chemical Researchers

## Abstract

This technical guide provides a comprehensive overview of **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone**, a key building block in modern synthetic chemistry, particularly within pharmaceutical research and development. The document details the compound's chemical and physical properties, outlines a strategic approach to sourcing high-purity material from commercial suppliers, and furnishes a validated analytical protocol for quality assurance. Authored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate informed procurement and effective application of this versatile reagent.

## Section 1: Introduction to **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone**

**2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone**, an  $\alpha$ -bromoacetophenone derivative, is a crystalline solid that serves as a highly reactive intermediate for introducing the 4-(difluoromethoxy)benzoylmethyl moiety into a target molecule. The presence of the difluoromethoxy group is of particular interest in medicinal chemistry as it can enhance

metabolic stability, improve lipophilicity, and modulate pKa, thereby positively influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate. The  $\alpha$ -bromine atom provides a reactive handle for various nucleophilic substitution and coupling reactions, making it an essential precursor in the synthesis of complex organic molecules.

## Chemical Identity and Properties

A precise understanding of the compound's properties is fundamental to its effective use and handling.

Property	Value	Source(s)
IUPAC Name	2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone	
Synonyms	4-(difluoromethoxy)phenacyl bromide, 2-Bromo-4'-(difluoromethoxy)acetophenone	[1]
CAS Number	141134-24-9	[1][2][3]
Molecular Formula	C9H7BrF2O2	[2]
Molecular Weight	265.05 g/mol	[2]
Appearance	Solid	
Melting Point	63-65 °C	
Purity (Typical)	≥95%	
InChI Key	JMUKUVYZQDUSP-UHFFFAOYSA-N	

Structure of **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone**

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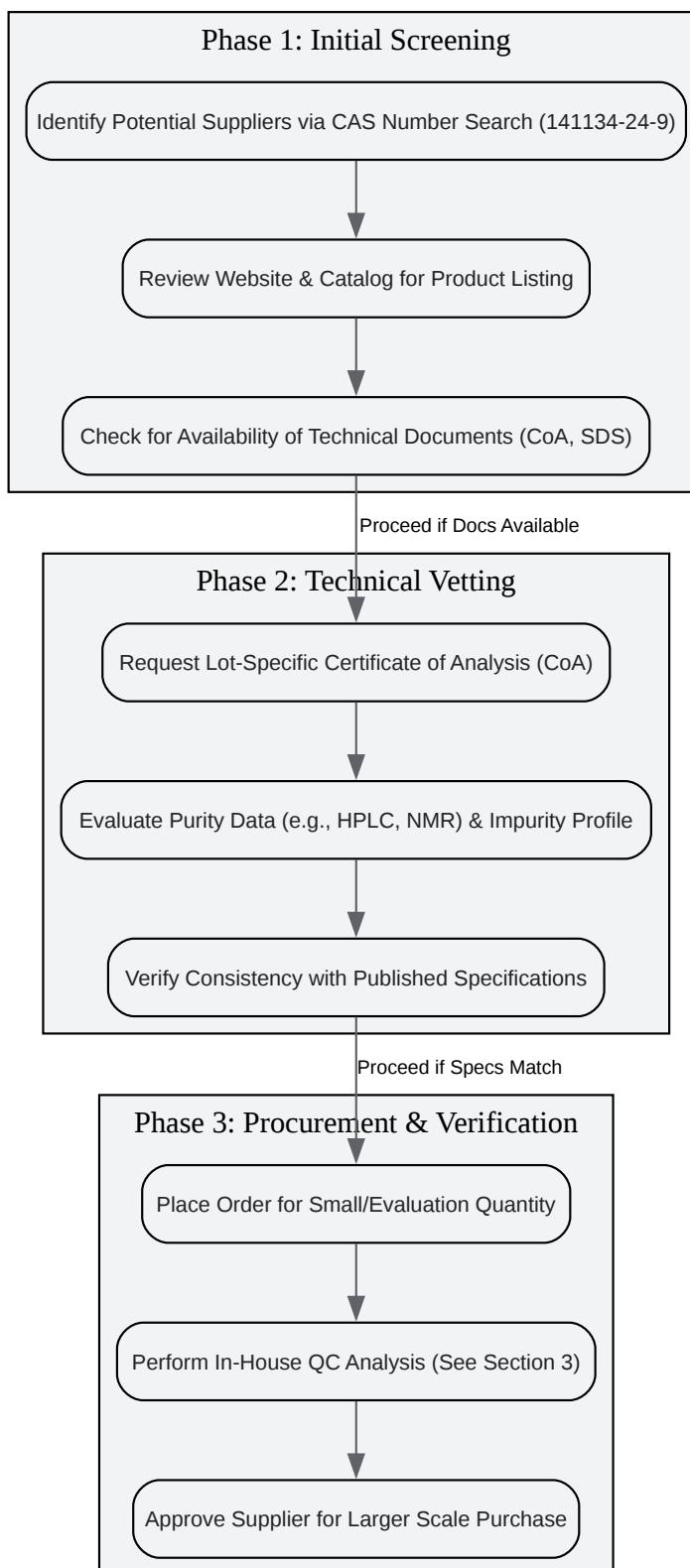
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## Section 2: Commercial Supplier Landscape

The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of successful research. The integrity of a multi-step synthesis can be compromised from the outset by impure or misidentified reagents. Therefore, a robust supplier evaluation process is paramount.

### Framework for Supplier Evaluation

A systematic approach to qualifying a supplier ensures consistency and reliability. The following workflow is recommended:



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*Caption: A three-phase workflow for qualifying chemical suppliers.*

## Comparative Overview of Commercial Suppliers

Several chemical vendors list **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone** in their catalogs. The following table summarizes key offerings from a selection of suppliers. Researchers should always verify current stock and specifications directly with the supplier.

Supplier	Product Number (Example)	Purity Specification	Key Documents Provided
Sigma-Aldrich	ATE423891474 (AstaTech, Inc.)	95%	Certificate of Analysis (CoA), Certificate of Origin (COO)
BLDpharm	BD00789826	Not specified online; inquire	CoA Inquiry available
Appchem	AI67173	Not specified online; inquire	Safety Data Sheet (SDS)
CymitQuimica	IN-DA001FZH	Not specified online; inquire	None specified online
Chemrio	Not specified	Not specified online; inquire	None specified online

Note: This list is not exhaustive and is intended for illustrative purposes. Availability and product details are subject to change.

## Section 3: Quality Control and Analytical Methodology

Independent verification of a starting material's identity and purity is a cornerstone of good laboratory practice. The Certificate of Analysis (CoA) provided by the supplier is the first point of reference, but it should be corroborated with in-house testing, especially for critical applications.

### The Centrality of the Certificate of Analysis (CoA)

A comprehensive CoA should include:

- Compound Identification: Name, CAS number, lot number.
- Physical Properties: Appearance, melting point.
- Analytical Data: Results from techniques like HPLC (purity),  $^1\text{H}$  NMR (structural confirmation), and Mass Spectrometry (molecular weight confirmation).
- Date of Analysis and Expiration/Retest Date.

Always request a lot-specific CoA, as blanket technical data sheets may not reflect the quality of the specific batch you receive.

## Recommended Analytical Protocol: RP-HPLC-UV

Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is a robust and widely accessible method for assessing the purity of  $\alpha$ -bromoacetophenone derivatives.<sup>[4]</sup>

Objective: To determine the purity of **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone** by calculating the area percentage of the main peak.

Methodology:

- Instrumentation:
  - HPLC system with a UV detector.
  - C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$  particle size).<sup>[5]</sup>
- Chromatographic Conditions:
  - Mobile Phase: A gradient of Acetonitrile (ACN) and Water. For Mass-Spec compatibility, replace any acid modifier with formic acid.<sup>[4]</sup>
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detection Wavelength: 254 nm.

- Injection Volume: 10  $\mu$ L.
- Sample Preparation:
  - Accurately weigh approximately 10 mg of the compound.
  - Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
  - Further dilute with Acetonitrile to a working concentration of ~0.1 mg/mL.
- Procedure:
  - Equilibrate the column with the initial mobile phase composition for at least 20 minutes.
  - Inject a blank (Acetonitrile) to ensure a clean baseline.
  - Inject the sample solution.
  - Run the analysis for a sufficient time to allow for the elution of all potential impurities.
- Data Analysis:
  - Integrate all peaks in the chromatogram.
  - Calculate the area percentage of the main peak relative to the total area of all peaks.
  - Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method should provide a clear separation of the target compound from potential starting materials or by-products from its synthesis.[\[6\]](#)

## Section 4: Applications in Synthetic Chemistry

The primary utility of **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone** lies in its role as an electrophile. The carbon atom bearing the bromine is susceptible to attack by a wide range of nucleophiles. This reactivity is central to the construction of more complex molecular architectures.

A common application is the synthesis of substituted ketones or heterocyclic systems, such as imidazoles or thiazoles, which are prevalent motifs in many biologically active compounds.

*Caption: General reaction scheme showing nucleophilic substitution.*

## Section 5: Safety, Handling, and Storage

As with all  $\alpha$ -haloketones, this compound should be handled with care due to its lachrymatory and irritant properties. Adherence to standard laboratory safety protocols is essential.

### Hazard Identification

Based on data for the compound and structurally similar molecules, the following hazards are noted:[7][8]

- GHS Pictogram: Exclamation Mark
- Signal Word: Warning
- Hazard Statements:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Precautionary Statements:
  - P261: Avoid breathing dust.
  - P280: Wear protective gloves/eye protection/face protection.
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

### Recommended Handling and Storage

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid generation of dust.
- Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is 2-8 °C. Keep away from incompatible materials such as strong bases and amines.<sup>[8]</sup>

## Section 6: Conclusion

**2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone** is a valuable reagent for pharmaceutical and chemical research. Its successful application hinges on sourcing high-purity material and verifying its quality upon receipt. By implementing a structured supplier evaluation process and employing robust analytical techniques like RP-HPLC, researchers can ensure the integrity of their starting materials, thereby enhancing the reliability and reproducibility of their synthetic endeavors. Always consult the Safety Data Sheet (SDS) before use and handle the compound with appropriate precautions.

## Section 7: References

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